molecular formula C15H12Cl2N2O3S B11666635 Methyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Methyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11666635
M. Wt: 371.2 g/mol
InChI Key: LCXCGGBYUQAURD-UHFFFAOYSA-N
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Description

METHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a tetrahydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can produce a variety of heterocyclic compounds .

Scientific Research Applications

METHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[3-CYANO-4-(2,3-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The cyano and dichlorophenyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating various biochemical pathways .

Properties

Molecular Formula

C15H12Cl2N2O3S

Molecular Weight

371.2 g/mol

IUPAC Name

methyl 2-[[5-cyano-4-(2,3-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C15H12Cl2N2O3S/c1-22-13(21)7-23-15-10(6-18)9(5-12(20)19-15)8-3-2-4-11(16)14(8)17/h2-4,9H,5,7H2,1H3,(H,19,20)

InChI Key

LCXCGGBYUQAURD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C#N

Origin of Product

United States

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